(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Medicinal Chemistry Chiral Building Blocks Conformational Analysis

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, CAS 104802-52-0, is a chiral, non-racemic cyclohexane derivative with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It features a trans-1,4-disubstituted cyclohexane core bearing an ethyl ester and a hydroxymethyl group, providing two distinct handles for regioselective elaboration.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 104802-52-0
Cat. No. B185708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
CAS104802-52-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)CO
InChIInChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3
InChIKeyZVWQHGKXYFSVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 104802-52-0) is a Critical Chiral Building Block


(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, CAS 104802-52-0, is a chiral, non-racemic cyclohexane derivative with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol [1]. It features a trans-1,4-disubstituted cyclohexane core bearing an ethyl ester and a hydroxymethyl group, providing two distinct handles for regioselective elaboration . This compound is primarily employed as a key intermediate or building block in the synthesis of pharmaceutically active molecules, where its stereodefined (1R,4R)-trans configuration is essential for imparting specific three-dimensional shape to drug candidates .

The Risk of Generic Substitution for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Drug Discovery


The (1R,4R)-trans stereochemistry of this building block is not a minor structural detail; it is the primary determinant of the three-dimensional conformation of any downstream molecule. Simply substituting a generic or racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, or even the cis-isomer (1R,4S), can lead to a complete loss of target binding and biological activity. The trans-configuration, enforced by the 1,4-substitution pattern, ensures the ester and hydroxymethyl groups occupy equatorial positions in the most stable conformer, creating a well-defined, rigid, and linear molecular shape . This contrasts sharply with the bent geometry of the cis-isomer, which can induce drastically different molecular recognition events . The evidence presented in Section 3 quantifies the implications of this stereochemical precision for synthesis and procurement.

Quantitative Evidence for Selecting (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Over Alternatives


1,4-Trans Stereochemistry Defines a Linear Molecular Shape Not Accessible from the Cis-Isomer

The (1R,4R)-trans stereochemistry of the target compound ensures that both the ethyl ester and hydroxymethyl substituents adopt equatorial positions in the lowest-energy chair conformation, resulting in a rigid, linear molecular geometry. The cis-isomer (1R,4S) forces one substituent into an axial position, creating a bent, less predictable shape . This difference has profound implications for molecular recognition, where a linear linker is required to span a specific distance between two binding pockets.

Medicinal Chemistry Chiral Building Blocks Conformational Analysis

Established Utility as a Key Intermediate for Pharmaceuticals Like Imatinib Analogs

The methyl ester analog, trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 110928-44-4), is explicitly cited as a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs . While this is a direct reference for the methyl ester, the established synthetic utility of the core (1R,4R)-trans-4-(hydroxymethyl)cyclohexanecarboxylate scaffold strongly implies that the ethyl ester serves a parallel role, with the ethyl group offering different protection/deprotection and lipophilicity profiles . In contrast, other analogs like tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (CAS 2101203-33-0) are noted as versatile intermediates, but without a specific, high-value application link .

Pharmaceutical Synthesis Biopharmaceuticals Kinase Inhibitors

High Purity and Analytical Support Ensure Reproducibility in Synthesis

The target compound is commercially available with a standard purity of ≥95% from multiple reputable vendors, with batch-specific analytical data (NMR, HPLC, GC) provided to ensure consistency . This level of documentation is critical for avoiding failed reactions and irreproducible results that can occur when sourcing from less rigorous suppliers. While many cyclohexanecarboxylate derivatives are available, not all are supplied with this level of analytical transparency, which is a key differentiator for demanding synthetic applications.

Quality Control Analytical Chemistry Procurement

Patent Literature Highlights the Scaffold's Importance as a Pharmaceutical Intermediate

A patent application (EP 1616859) describes substituted cyclohexyl carboxylic acid compounds, highlighting the broad utility of this class as intermediates for pharmaceutically active compounds [1]. Another patent (KR 20100037508A) specifically identifies 4-(hydroxymethyl)cyclohexanecarboxylic acid as an intermediate for the development of pharmaceuticals for diabetes, pain, and ulcers, further underscoring the value of the core scaffold [2]. The ethyl ester, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a direct precursor or protected form of this valuable acid intermediate, cementing its role in these synthetic pathways. This patent support for the scaffold is a strong indicator of its utility and a differentiator from less-documented alternatives.

Process Chemistry Drug Development Intellectual Property

Differentiated Physicochemical Properties from the Methyl Ester Analog

While the methyl ester analog (CAS 110928-44-4) is structurally very similar, the ethyl ester introduces a quantifiable increase in lipophilicity and steric bulk. The methyl ester has a molecular weight of 172.22 g/mol , compared to 186.25 g/mol for the ethyl ester. This difference in lipophilicity (cLogP) will influence a molecule's partition coefficient, membrane permeability, and metabolic stability, making the ethyl ester a valuable alternative for optimizing the pharmacokinetic profile of a drug candidate [1]. This provides a clear, quantitative basis for selecting one over the other based on the desired property.

Medicinal Chemistry ADME Properties Lipophilicity

High-Value Application Scenarios for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate


Synthesis of Conformationally Constrained Drug Candidates

The rigid, linear geometry provided by the (1R,4R)-trans cyclohexane core is essential for constructing molecules designed to interact with specific biological targets. This scaffold is ideal for creating linkers or core structures in kinase inhibitors, GPCR modulators, or other protein-protein interaction inhibitors where precise spatial orientation is critical .

Optimization of ADME Properties in Lead Compounds

When a lead series requires a subtle increase in lipophilicity to improve membrane permeability without a drastic change in molecular shape, the ethyl ester of (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate offers a clear advantage over the more polar methyl ester analog (CAS 110928-44-4). The quantified difference in molecular weight and calculated logP can guide this strategic substitution [1].

Development of Therapeutics for Metabolic and Inflammatory Diseases

Based on patent literature identifying 4-(hydroxymethyl)cyclohexanecarboxylic acid as an intermediate for diabetes, pain, and ulcer treatments, this compound is a strategic choice for developing new chemical entities in these therapeutic areas. Its use as a protected precursor to the free acid allows for greater synthetic flexibility in complex target molecule synthesis [2].

Dendrimer and Advanced Material Synthesis

The compound's bifunctional nature (orthogonal ester and alcohol groups) makes it a valuable monomer for constructing well-defined dendritic structures. The hydroxymethyl group serves as a branching point, while the ester can be deprotected for further chain growth, enabling the creation of precise nanostructures for drug delivery or materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.